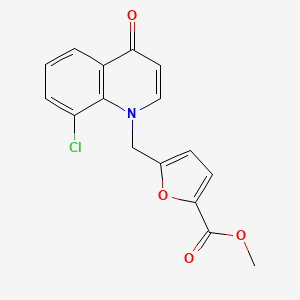![molecular formula C28H35NO6 B6005343 3,5-DIMETHYL 1-[(ADAMANTAN-1-YL)METHYL]-4-(2,3-DIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE](/img/structure/B6005343.png)
3,5-DIMETHYL 1-[(ADAMANTAN-1-YL)METHYL]-4-(2,3-DIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-DIMETHYL 1-[(ADAMANTAN-1-YL)METHYL]-4-(2,3-DIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that features a unique combination of adamantane, dimethoxyphenyl, and dihydropyridine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL 1-[(ADAMANTAN-1-YL)METHYL]-4-(2,3-DIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the reaction of phenylacetic acid ethyl ester with 1,3-dehydroadamantane or 3,5-dimethyl-1,3-dehydroadamantane, followed by hydrolysis of the obtained esters . The reaction conditions often require specific catalysts and controlled environments to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,5-DIMETHYL 1-[(ADAMANTAN-1-YL)METHYL]-4-(2,3-DIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, affecting its reactivity and properties.
Substitution: This reaction can replace specific atoms or groups within the molecule with different ones, potentially altering its functionality.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine and other oxidants, reducing agents such as hydrogen gas or metal hydrides, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Aplicaciones Científicas De Investigación
3,5-DIMETHYL 1-[(ADAMANTAN-1-YL)METHYL]-4-(2,3-DIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as antiviral, antibacterial, and anticancer properties.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials
Mecanismo De Acción
The mechanism of action of 3,5-DIMETHYL 1-[(ADAMANTAN-1-YL)METHYL]-4-(2,3-DIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dehydroadamantane: Shares the adamantane moiety and is used in similar synthetic applications.
3,5-Dimethyl-1,3-dehydroadamantane: Another related compound with similar structural features and reactivity.
Phenylacetic acid derivatives: Compounds with similar functional groups and synthetic routes
Uniqueness
3,5-DIMETHYL 1-[(ADAMANTAN-1-YL)METHYL]-4-(2,3-DIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its combination of adamantane, dimethoxyphenyl, and dihydropyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
dimethyl 1-(1-adamantylmethyl)-4-(2,3-dimethoxyphenyl)-4H-pyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35NO6/c1-32-23-7-5-6-20(25(23)33-2)24-21(26(30)34-3)14-29(15-22(24)27(31)35-4)16-28-11-17-8-18(12-28)10-19(9-17)13-28/h5-7,14-15,17-19,24H,8-13,16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUDKXBWWXYKPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2C(=CN(C=C2C(=O)OC)CC34CC5CC(C3)CC(C5)C4)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl N-{[methyl({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)amino]carbonyl}-beta-alaninate](/img/structure/B6005269.png)
![1-(4-chlorobenzyl)-4-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole](/img/structure/B6005274.png)
![1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6005282.png)
![2-({[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole](/img/structure/B6005284.png)

![3-hydroxy-1-(3-methylbenzyl)-3-({[(6-methyl-2-pyridinyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6005300.png)
![1-(cyclobutylmethyl)-3-hydroxy-3-{[(3-isoxazolylmethyl)amino]methyl}-2-piperidinone](/img/structure/B6005304.png)
![4-{[5-hydroxy-1-(4-iodophenyl)-3-methyl-1H-pyrazol-4-yl]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6005322.png)
![1-(1-{[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)-N-methylmethanamine](/img/structure/B6005330.png)
![1-{6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-4-oxo-1,4-dihydropyrimidin-2-yl}-3-phenylguanidine](/img/structure/B6005332.png)
![4-(1,3-benzodioxol-5-yl)-3-methyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6005334.png)

![6-{1-[(2-oxo-1-oxaspiro[4.4]non-4-yl)carbonyl]piperidin-3-yl}pyrimidin-4(3H)-one](/img/structure/B6005353.png)
![4-(4-METHOXYPHENYL)-3-METHYL-1-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE](/img/structure/B6005358.png)
